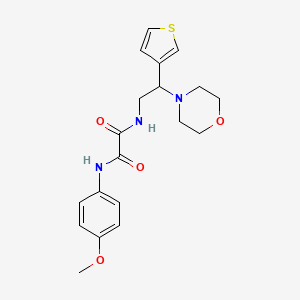

N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine derivatives with in situ generated organotellurium anions. For instance, the compound N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) was synthesized by reacting 4-(2-chloroethyl)morpholine hydrochloride with ArTe− under a nitrogen atmosphere . Similarly, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) was prepared by reacting ArTe− with N-(2-bromoethyl)phthalimide . These methods highlight the use of halogenated precursors and the generation of reactive tellurium species for the synthesis of organotellurium compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds and their metal complexes have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the palladium complexes of L1 and bis{2-(N-morpholino)ethyl}telluride (L2) exhibit a square planar geometry around the palladium center, with Te−C(aryl) bonds being shorter than Te−C(alkyl) bonds . The ruthenium complex [RuCl2(p-cymene)·L1] retains the difference in Te−C(alkyl) and Te−C(aryl) bond lengths upon ligation with ruthenium(II) .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to form complexes with transition metals. The tellurium atom in these ligands acts as a coordination site for metals such as palladium(II) and mercury(II), as well as undergoing oxidation reactions. For instance, L1 reacts with ruthenium(III) chloride to form a novel tellura heterocycle with an oxidation state of Te changing to +IV . These reactions demonstrate the versatility of organotellurium compounds in forming diverse chemical structures with different metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their spectroscopic data and crystal structures. The NMR spectra of the complexes show deshielding of CH2Te and ArC−Te signals, indicating coordination through the tellurium atom . The bond lengths and geometries observed in the crystal structures provide insight into the electronic environment and stability of the complexes. For example, the Te−Cl and Te−O bond lengths in the oxidized product of L1 suggest a stable heterocyclic structure .

Propiedades

IUPAC Name |

N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-25-16-4-2-15(3-5-16)21-19(24)18(23)20-12-17(14-6-11-27-13-14)22-7-9-26-10-8-22/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPMLVUEBBYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)